2,2'-二硒代双吡啶

描述

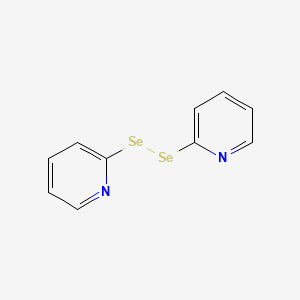

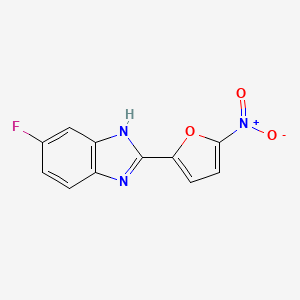

2,2’-Dipyridyl diselenide is an organoselenium compound characterized by the presence of two pyridine rings connected by a diselenide bond.

科学研究应用

2,2’-Dipyridyl diselenide has been extensively studied for its applications in various scientific fields:

Chemistry: Used as a reagent in organic synthesis for the formation of disulfide bonds and as an antioxidant.

Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress in biological systems.

Industry: Utilized in the synthesis of bioactive peptides and other complex molecules.

作用机制

Target of Action

The primary targets of 2,2’-Dipyridyl diselenide (also known as Pyridine, 2,2’-diselenobis-) are redox enzymes, specifically glutathione-S-transferase (GST) and glutathione reductase (GR) . These enzymes play a crucial role in maintaining the redox balance within cells .

Mode of Action

2,2’-Dipyridyl diselenide interacts with its targets by modulating their activities. It upregulates gamma-glutamylcysteine ligase (γ-GCL), an enzyme involved in glutathione (GSH) biosynthesis, and inhibits the activities of GST and GR, which are responsible for GSH utilization and recycling . This leads to an elevated ratio of reduced (GSH) and oxidized (GSSG) glutathione .

Biochemical Pathways

The compound affects the glutathione pathway, leading to a decrease in the basal level of reactive oxygen species (ROS) and an increase in the ratio of GSH to GSSG . This results in a reductive environment within the cell .

Result of Action

The reductive environment induced by 2,2’-Dipyridyl diselenide precedes G1 arrest and apoptosis in cells . This is evidenced by the decreased expression of cell cycle genes (Cyclin D1 and Cyclin E1) and elevation of p21 and apoptotic markers (cleaved caspase 3 and cleaved PARP) .

Action Environment

The action, efficacy, and stability of 2,2’-Dipyridyl diselenide can be influenced by various environmental factors. For instance, the presence of other redox modulatory agents such as N-acetylcysteine (NAC) and buthionine sulfoximine (BSO) can affect the compound’s induced cell death . .

生化分析

Biochemical Properties

Pyridine, 2,2’-diselenobis- plays a crucial role in biochemical reactions, particularly in the context of oxidative stress and redox biology. It interacts with enzymes such as thioredoxin reductase (TrxR), acting as a substrate and influencing the redox state within cells . This interaction leads to the generation of intermediates that create a reductive environment, impacting the balance of reactive oxygen species (ROS) and glutathione levels. Additionally, Pyridine, 2,2’-diselenobis- has been shown to interact with proteins involved in the unfolded protein response, such as BiP and CHOP, indicating its role in cellular stress responses .

Cellular Effects

Pyridine, 2,2’-diselenobis- exerts significant effects on various cell types and cellular processes. In human lung carcinoma (A549) cells, it induces G1 phase cell cycle arrest and apoptosis through ROS scavenging and reductive stress . This compound decreases the basal level of ROS and alters the ratio of oxidized to reduced glutathione, leading to DNA damage and activation of apoptotic pathways. The influence of Pyridine, 2,2’-diselenobis- on cell signaling pathways, gene expression, and cellular metabolism highlights its potential as a therapeutic agent in cancer treatment.

Molecular Mechanism

The molecular mechanism of action of Pyridine, 2,2’-diselenobis- involves its interaction with thioredoxin reductase, leading to the reduction of the compound and the generation of reactive intermediates . These intermediates contribute to a reductive cellular environment, which in turn causes DNA damage, cell cycle arrest, and apoptosis. The compound also upregulates the expression of p21, a cyclin-dependent kinase inhibitor, in a p53-independent manner, further contributing to cell cycle arrest . Additionally, Pyridine, 2,2’-diselenobis- affects mitochondrial permeability and activates apoptotic markers such as cleaved caspase-3 and poly (ADP-ribose) polymerase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pyridine, 2,2’-diselenobis- have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that Pyridine, 2,2’-diselenobis- maintains its activity over extended periods, leading to sustained cellular stress responses and apoptosis

Dosage Effects in Animal Models

The effects of Pyridine, 2,2’-diselenobis- vary with different dosages in animal models. At lower doses, the compound exhibits cytotoxic effects without selective toxicity towards cancer cells . At higher doses, Pyridine, 2,2’-diselenobis- can induce significant toxic or adverse effects, including severe oxidative stress and damage to cellular components. Understanding the dosage-dependent effects of this compound is essential for its potential therapeutic applications.

Metabolic Pathways

Pyridine, 2,2’-diselenobis- is involved in metabolic pathways related to redox biology and oxidative stress. It interacts with enzymes such as thioredoxin reductase, influencing the redox state within cells and affecting metabolic flux The compound’s impact on glutathione levels and ROS balance further highlights its role in cellular metabolism

Transport and Distribution

Within cells and tissues, Pyridine, 2,2’-diselenobis- is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its activity and function . The transport and distribution mechanisms of Pyridine, 2,2’-diselenobis- are critical for understanding its cellular effects and potential therapeutic applications.

Subcellular Localization

Pyridine, 2,2’-diselenobis- exhibits specific subcellular localization, which is essential for its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of Pyridine, 2,2’-diselenobis- is crucial for elucidating its mechanism of action and potential effects on cellular processes.

准备方法

Synthetic Routes and Reaction Conditions

2,2’-Dipyridyl diselenide can be synthesized through the reaction of 2,2’-dipyridyl with selenium in the presence of an oxidizing agent. One common method involves the use of hydrogen peroxide as the oxidizing agent. The reaction typically proceeds as follows:

- Dissolve 2,2’-dipyridyl in an appropriate solvent, such as ethanol.

- Add selenium powder to the solution.

- Introduce hydrogen peroxide to the mixture to initiate the oxidation process.

- Allow the reaction to proceed at room temperature or slightly elevated temperatures until the formation of 2,2’-dipyridyl diselenide is complete.

- Isolate the product by filtration and purify it through recrystallization .

Industrial Production Methods

While specific industrial production methods for 2,2’-dipyridyl diselenide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity on an industrial scale.

化学反应分析

Types of Reactions

2,2’-Dipyridyl diselenide undergoes various chemical reactions, including:

Oxidation: It can act as an oxidizing agent in certain reactions.

Reduction: It can be reduced to form selenol intermediates.

Substitution: It can participate in substitution reactions where the diselenide bond is cleaved and replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents such as sodium borohydride.

Substitution: Various nucleophiles can be used to cleave the diselenide bond and introduce new functional groups.

Major Products Formed

Oxidation: Formation of oxidized selenium species.

Reduction: Formation of selenol intermediates.

Substitution: Formation of substituted pyridine derivatives.

相似化合物的比较

2,2’-Dipyridyl diselenide is unique among diselenides due to the presence of pyridine rings, which enhance its antioxidant properties. Similar compounds include:

Diphenyl diselenide: Lacks the pyridine rings and has different antioxidant properties.

m-Trifluoromethyl-diphenyl diselenide: Contains a trifluoromethyl group, affecting its reactivity.

p-Fluor-diphenyl diselenide: Contains a fluorine atom, influencing its chemical behavior.

p-Chloro-diphenyl diselenide: Contains a chlorine atom, altering its reactivity.

p-Methoxyl-diphenyl diselenide: Contains a methoxy group, impacting its antioxidant activity.

2,2’-Dipyridyl diselenide stands out due to its superior antioxidant effect and lower inhibitory effect on certain enzymes compared to these similar compounds .

属性

IUPAC Name |

2-(pyridin-2-yldiselanyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2Se2/c1-3-7-11-9(5-1)13-14-10-6-2-4-8-12-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBQLVACGEMGVMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)[Se][Se]C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2Se2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40208669 | |

| Record name | 2,2'-Dipyridyl diselenide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40208669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59957-75-4 | |

| Record name | 2,2'-Dipyridyl diselenide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059957754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Dipyridyl diselenide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40208669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the molecular formula and weight of 2,2'-Dipyridyl diselenide?

A1: The molecular formula of 2,2'-Dipyridyl diselenide is C10H8N2Se2, and its molecular weight is 314.12 g/mol. []

Q2: What are some notable spectroscopic characteristics of 2,2'-Dipyridyl diselenide?

A2: While specific spectroscopic data varies depending on the study, common techniques employed for characterization include 1H NMR, 13C NMR, and mass spectrometry. [, , , , ]

Q3: Are there different structural forms of 2,2'-Dipyridyl diselenide?

A3: Yes, 2,2'-Dipyridyl diselenide exhibits polymorphism. Researchers have identified both centrosymmetric monoclinic and non-centrosymmetric orthorhombic polymorphs. []

Q4: How does 2,2'-Dipyridyl diselenide interact with transition metals?

A4: 2,2'-Dipyridyl diselenide displays versatile coordination modes with transition metals. It can act as a bidentate ligand, coordinating through both nitrogen atoms (N,N'-coordination) or both selenium atoms (Se,Se'-coordination). Additionally, it can undergo reductive cleavage of the Se-Se bond, forming selenolate complexes with metals like molybdenum, tungsten, and iron. [, , , ]

Q5: Can you elaborate on the reductive cleavage observed in reactions with certain metal complexes?

A5: When reacting with norbornadiene carbonyl complexes of molybdenum and tungsten, 2,2'-Dipyridyl diselenide undergoes Se-Se bond cleavage. This leads to metal center oxidation and the formation of selenolate complexes, where the selenolate ligand coordinates to the metal through both the nitrogen and selenium atoms (N,Se-coordination). []

Q6: Does 2,2'-Dipyridyl diselenide demonstrate catalytic activity?

A6: Yes, it serves as an effective catalyst for several reactions. For instance, it catalyzes the direct ligation of carboxylic acids with azides in the presence of trimethylphosphine at room temperature. [] It is also known to mediate the formation of chiral oxazolines. []

Q7: What about its use in oligonucleotide synthesis?

A7: 2,2'-Dipyridyl diselenide, in combination with triphenyl phosphite, acts as a coupling reagent for synthesizing oligonucleotides and nucleoside phosphoramidates with high yields. []

Q8: What are the known biological effects of 2,2'-Dipyridyl diselenide?

A8: Studies show that 2,2'-Dipyridyl diselenide induces cytotoxicity in human non-small cell lung carcinoma (A549) cells. Interestingly, it achieves this effect not through pro-oxidant activity, but rather by promoting reductive stress, characterized by a decrease in reactive oxygen species and a shift towards a more reduced glutathione state. []

Q9: How does 2,2'-Dipyridyl diselenide impact cell cycle and apoptosis?

A9: Despite causing reductive stress, 2,2'-Dipyridyl diselenide leads to DNA damage, G1 phase cell cycle arrest, and apoptosis in A549 cells. Mechanistically, the G1 arrest involves upregulation of the p21 transcript independently of p53. The apoptotic effect is linked to increased levels of unfolded protein response markers, mitochondrial permeability, and activation of apoptotic markers. []

Q10: Does 2,2'-Dipyridyl diselenide exhibit selectivity towards cancer cells?

A10: Current research suggests that 2,2'-Dipyridyl diselenide does not show significant selective toxicity towards cancer cells compared to normal cells. Further investigation is needed to explore its potential for targeted therapies. []

Q11: How do structural modifications impact the antioxidant activity of diaryl diselenides?

A11: Research indicates that 2,2′-Dipyridyl diselenide exhibits stronger antioxidant properties compared to other disubstituted diaryl diselenides. [, ] The specific structural features contributing to this enhanced activity require further exploration.

Q12: Has the influence of substituents on the reactivity of 2,2′-Dipyridyl diselenide derivatives been studied?

A12: Yes, studies have investigated the impact of substituents, particularly at the C-3 position of the pyridyl ring, on the molecular structure, packing, and thermal stability of 2,2′-Dipyridyl diselenide derivatives. The presence of strong electron-withdrawing groups like -COOH and -CONH2 influences the selenium atom's charge and hybridization, leading to variations in molecular geometry and crystal packing. []

Q13: Are there synthetic applications for 2,2′-Dipyridyl diselenide beyond those already mentioned?

A13: Yes, 2,2′-Dipyridyl diselenide finds utility in various synthetic transformations. For example, it can facilitate the conversion of ketoximes to ketones when used in conjunction with trimethylphosphine. [, ]

Q14: Can 2,2′-Dipyridyl diselenide be used to synthesize other selenium-containing compounds?

A14: Absolutely. It serves as a valuable precursor for preparing a range of 2-pyridylselenium compounds. Researchers have developed novel synthetic routes using 2,2′-Dipyridyl diselenide to access diversely substituted 2-pyridyl selenides and diselenides. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Quinolinium,2-[[[4-[bis(2-chloroethyl)amino]phenyl]imino]methyl]-1-methyl-, chloride (1:1)](/img/structure/B1221836.png)